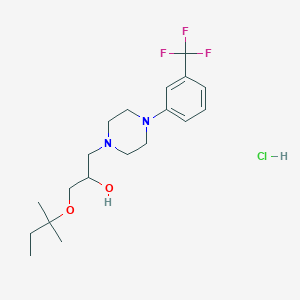
1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H30ClF3N2O2 and its molecular weight is 410.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, with the molecular formula C19H30ClF3N2O2 and a molecular weight of 410.91 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure is crucial for understanding the biological activity of the compound. Its IUPAC name is 1-(2-methylbutan-2-yloxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol; hydrochloride. The presence of a trifluoromethyl group and a piperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Compounds with piperazine structures often exhibit activity at serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes. This modulation can influence mood and anxiety-related behaviors.
- Dopaminergic Activity : The trifluoromethyl group may enhance the lipophilicity of the compound, potentially increasing its ability to cross the blood-brain barrier and interact with dopaminergic pathways.
- Antimicrobial Properties : Preliminary studies suggest that similar piperazine derivatives exhibit antimicrobial activity against various bacterial strains, indicating that this compound may possess similar properties.
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds in the literature:
| Activity Type | Reference Compound | IC50/Zone of Inhibition | Notes |
|---|---|---|---|
| Antimicrobial | Piperazine derivatives | MIC 6-12.5 µg/mL | Effective against E. coli, S. aureus |
| Cytotoxicity | Benzylpiperazine derivatives | IC50 0.13 ± 0.06 µM | Against human leukemia cells (CEM) |
| CNS Activity | Piperazine-based antidepressants | Varies | Potential for treating anxiety and depression |
Case Study 1: Antimicrobial Activity
In a study examining piperazine derivatives, compounds similar to this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods and reported zones of inhibition ranging from 9 mm to 20 mm, indicating promising antibacterial properties .
Case Study 2: CNS Effects
Another investigation focused on the CNS effects of piperazine derivatives highlighted their potential as anxiolytic agents. The study demonstrated that certain derivatives could significantly reduce anxiety-like behaviors in rodent models, suggesting that similar compounds might be effective for treating anxiety disorders .
Eigenschaften
IUPAC Name |
1-(2-methylbutan-2-yloxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29F3N2O2.ClH/c1-4-18(2,3)26-14-17(25)13-23-8-10-24(11-9-23)16-7-5-6-15(12-16)19(20,21)22;/h5-7,12,17,25H,4,8-11,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDADXWMVRBERBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














